

7-Methylquinoline: A Comprehensive Toxicological and Safety Profile

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Compound of Interest

Compound Name: 7-Methylquinoline

Cat. No.: B044030

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Introduction

7-Methylquinoline, a heterocyclic aromatic organic compound, is a derivative of quinoline that finds application in various chemical syntheses. As with any chemical entity intended for use in research and development, particularly in the pharmaceutical industry, a thorough understanding of its toxicological and safety profile is paramount. This technical guide provides an in-depth overview of the available toxicological data and safety information for **7-methylquinoline**, with a focus on quantitative data, experimental methodologies, and mechanistic insights.

Physicochemical Properties

A foundational aspect of toxicological assessment is the understanding of a compound's physical and chemical characteristics, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₉ N	[1][2]
Molecular Weight	143.19 g/mol	[1][2]
Appearance	Clear yellow to brown liquid/crystals	[3][4]
Melting Point	35-37 °C	
Boiling Point	258 °C	
Water Solubility	Insoluble in water	[4]

Toxicological Data

The toxicological profile of **7-methylquinoline** has been evaluated through various in vitro and in vivo studies. The following tables summarize the key findings.

Acute Toxicity

While a specific median lethal dose (LD50) for **7-methylquinoline** is not readily available in the reviewed literature, its classification as "Harmful if swallowed" (Acute Toxicity Category 4) provides an estimated range for its acute oral toxicity.[1] Data for dermal and inhalation toxicity are not available.[1] For context, data for the parent compound, quinoline, and an isomer, 2-methylquinoline, are provided.

Endpoint	Species	Route	Value	Classification	Reference
LD50 (Oral)	-	-	-	Harmful if swallowed (Acute Tox. 4)	[1]
LD50 (Oral, Quinoline)	Rat (Wistar)	Oral	262 mg/kg bw	-	[5]
LD50 (Oral, Quinoline)	Rat (unspecified)	Oral	331 mg/kg bw	-	[5]
LD50 (Oral, 2-Methylquinoline)	Rat	Oral	1230 mg/kg bw	-	[5]
LD50 (Dermal, Quinoline)	Rabbit	Dermal	1377 mg/kg bw	-	[5]
LD50 (Dermal, 2-Methylquinoline)	Rabbit	Dermal	1978 mg/kg bw	-	[5]
LC50 (Inhalation, Quinoline)	Rat	Inhalation	17 ppm - 4000 ppm (estimated)	-	[5]

Irritation and Sensitization

7-Methylquinoline is classified as a skin and eye irritant.

Endpoint	Result	Classification	Reference
Skin Irritation	Causes skin irritation	Skin Irrit. 2	[1]
Eye Irritation	Causes serious eye irritation	Eye Irrit. 2	[1]
Respiratory Irritation	May cause respiratory irritation	STOT SE 3	[1]
Skin Sensitization	No data available	-	

Genotoxicity

7-Methylquinoline has been shown to be mutagenic in bacterial reverse mutation assays.

Test System	Metabolic Activation	Result	Concentration	Reference
Salmonella typhimurium TA100	With S9	Mutagenic	100 to 600 µg/plate	[6]
Salmonella typhimurium (strain not provided)	Without S9	Mutagenic	25 µg/plate	[6]

Carcinogenicity

Limited data is available regarding the carcinogenic potential of **7-methylquinoline**.

Species	Route	Result	Reference
Sencar mice	Topical	Not significantly tumorigenic	[7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of toxicological studies. The following sections describe the general methodologies for the key experiments cited.

Bacterial Reverse Mutation Assay (Ames Test)

The mutagenic potential of **7-methylquinoline** was assessed using the Ames test, which is a widely accepted method for detecting point mutations.

Principle: The assay utilizes various strains of *Salmonella typhimurium* that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test substance is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize histidine and grow on a histidine-deficient medium.

General Protocol:

- **Strain Selection:** *Salmonella typhimurium* strain TA100 is commonly used for detecting base-pair substitution mutations.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Metabolic Activation:** An S9 fraction, derived from the livers of rats induced with Aroclor 1254 or phenobarbital/β-naphthoflavone, is prepared to simulate mammalian metabolism.[\[11\]](#)
- **Plate Incorporation Method:** The test substance, bacterial culture, and S9 mix (or buffer for tests without metabolic activation) are combined in molten top agar and poured onto minimal glucose agar plates.[\[8\]](#)[\[10\]](#)
- **Incubation:** The plates are incubated at 37°C for 48-72 hours.[\[10\]](#)
- **Scoring:** The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Skin Irritation

The assessment of skin irritation potential is a critical step in safety evaluation. While specific *in vivo* data for **7-methylquinoline** is not detailed, the classification is likely based on standard

assays.

Principle: The in vivo rabbit skin irritation test (Draize test) or validated in vitro methods using reconstructed human epidermis models are standard.[\[12\]](#) The principle is to assess the degree of reversible inflammatory changes in the skin following application of the test substance.

General In Vivo Protocol (OECD 404):

- **Animal Model:** Albino rabbits are typically used.[\[12\]](#)
- **Application:** A small area of the rabbit's back is clipped free of fur. 0.5 g or 0.5 mL of the test substance is applied to the skin under a gauze patch.
- **Exposure:** The patch is left in place for a specified period, typically 4 hours.[\[12\]](#)
- **Observation:** After removal of the patch, the skin is examined for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours).
- **Scoring:** The severity of the reactions is scored, and an overall irritation index is calculated.

Eye Irritation

Similar to skin irritation, eye irritation potential is a key safety parameter.

Principle: The in vivo rabbit eye irritation test (Draize test) or validated in vitro alternatives are employed to assess the potential of a substance to cause reversible or irreversible damage to the eye.

General In Vivo Protocol (OECD 405):

- **Animal Model:** Albino rabbits are used.
- **Application:** A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
- **Observation:** The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

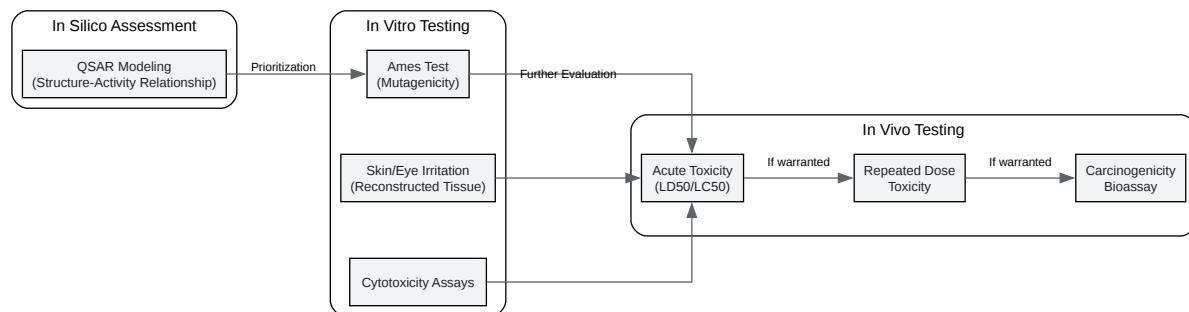
- Scoring: The ocular reactions are scored, and the substance is classified based on the severity and reversibility of the effects.

Mechanistic Insights and Visualizations

Understanding the mechanism of toxicity is crucial for risk assessment and the development of safer alternatives. While specific signaling pathways for **7-methylquinoline**'s toxicity are not well-elucidated, its genotoxicity is likely linked to its metabolic activation, a common mechanism for many quinoline derivatives.

The metabolism of the parent compound, quinoline, is known to be mediated by cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2A6 in human liver microsomes.[13] A key activation step is the formation of an epoxide, which is a reactive electrophile capable of binding to DNA and causing mutations. The detoxification pathway involves the conversion of the epoxide to a diol by epoxide hydrolase.[13]

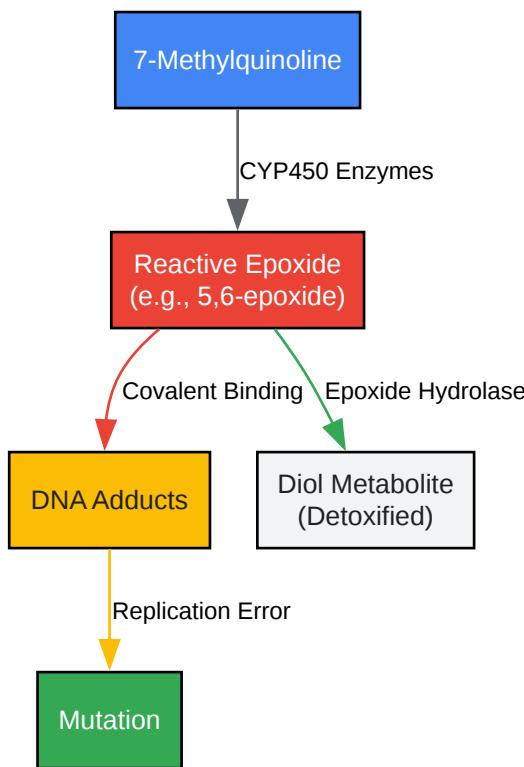
The following diagrams illustrate the general workflow for toxicological testing and the proposed metabolic activation pathway for quinolines.



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General workflow for toxicological assessment.

Metabolic Activation and Detoxification of Quinolines

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Proposed metabolic activation of quinolines leading to genotoxicity.

Safety Precautions

Based on the available toxicological data, the following safety precautions should be observed when handling **7-methylquinoline**:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[1\]](#)
- Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray. Handle in a well-ventilated area or in a closed system.[\[1\]](#)
- First Aid:
 - Skin Contact: Wash off immediately with soap and plenty of water.[\[1\]](#)

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[[1](#)]
- Ingestion: Call a poison center or doctor/physician if you feel unwell.[[1](#)]
- Inhalation: Move to fresh air. If not breathing, give artificial respiration.[[1](#)]
- Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[[1](#)]

Conclusion

7-Methylquinoline is a compound with moderate acute oral toxicity and is a skin and eye irritant. It has demonstrated mutagenic potential in the Ames test. While a specific in vivo carcinogenicity study on **7-methylquinoline** was not found to be positive, the genotoxic nature of the compound warrants caution. The likely mechanism of its genotoxicity involves metabolic activation by cytochrome P450 enzymes to a reactive epoxide intermediate. Researchers, scientists, and drug development professionals should handle **7-methylquinoline** with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated environment. Further studies to determine a precise oral LD50, to assess its potential for repeated dose toxicity, and to further elucidate its metabolic pathways would provide a more complete toxicological profile.

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References

- 1. fishersci.co.uk [fishersci.co.uk]
- 2. [GSRS](http://gsrs.ncats.nih.gov) [gsrs.ncats.nih.gov]
- 3. 7-Methylquinoline | C10H9N | CID 11927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-METHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutagenicity assessment of *Salacia chinensis* by bacterial reverse mutation assay using histidine dependent *Salmonella typhimurium* tester strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of chemical structures and mutations detected by *Salmonella* TA98 and TA100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medicinescience.org [medicinescience.org]
- 11. *Salmonella typhimurium* TA100 and TA1535 and *E. coli* WP2 uvrA are highly sensitive to detect the mutagenicity of short Alkyl-N-Nitrosamines in the Bacterial Reverse Mutation Test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemview.epa.gov [chemview.epa.gov]
- 13. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
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